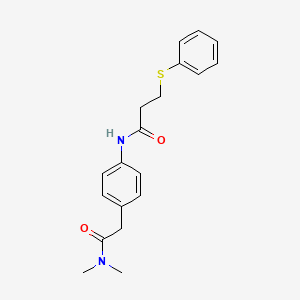

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-21(2)19(23)14-15-8-10-16(11-9-15)20-18(22)12-13-24-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPXPDOKEWWEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.

Introduction of the Phenylthio Group: This step involves the reaction of a phenylthiol with an appropriate electrophile to introduce the phenylthio group.

Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide may involve optimized versions of the above synthetic routes, often using catalysts and high-throughput techniques to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic media.

Reduction: Reagents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Substitution: Reagents vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide or potassium cyanide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenylthio group may enhance its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Dimethylamino-Oxoethyl Substituents

The dimethylamino-oxoethyl group is a recurring motif in bioactive compounds. For example:

- DX-CA-[S2200]: Contains a methoxy-methylamino-oxoethyl group linked to a benzoic acid scaffold.

- 99mTc-Labeled DTPA Conjugate: Features a dimethylamino-phenyl acryloyl group for radiolabeling. The dimethylamino group here aids in metal chelation, suggesting that the target compound’s dimethylamino moiety could similarly interact with metal ions or enzymes .

| Property | Target Compound | DX-CA-[S2200] | 99mTc-DTPA Conjugate |

|---|---|---|---|

| Amino Group | Dimethylamino | Methylamino | Dimethylamino |

| Solubility (Predicted) | Moderate (amide + aromatic) | High (carboxylic acid) | Low (hydrophobic conjugate) |

| Key Application | Not explicitly stated | Metabolic intermediate | Radiopharmaceutical imaging |

Phenylthio vs. Other Sulfur-Containing Groups

The phenylthio (S-phenyl) group distinguishes the target compound from analogues with alternative sulfur-based substituents:

- 2-((1-(4-(Dimethylamino)phenyl)-3-naphthyl-3-oxopropyl)thio)acetic Acid: Contains a thioether linkage similar to the target compound but incorporates a naphthyl group and acetic acid tail. The naphthyl group may enhance π-π stacking in biological targets, while the acetic acid moiety increases hydrophilicity .

- Antitumor Propanamides (e.g., 1D, 2D): Feature hydroxycarbamoyl and benzodioxol groups instead of phenylthio. The hydroxycarbamoyl group in these compounds is known to inhibit metalloenzymes like histone deacetylases (HDACs), whereas the phenylthio group may confer redox-modulating properties .

| Group | Target Compound | 2-((1-(...)thio)acetic Acid | Antitumor Propanamides (1D, 2D) |

|---|---|---|---|

| Sulfur Type | Thioether (S-phenyl) | Thioether (S-alkyl) | None (hydroxycarbamoyl) |

| Electronic Effect | Electron-withdrawing | Moderate electron donation | Strong electron withdrawal |

| Bioactivity | Potential redox effects | Chelation/stacking | HDAC inhibition |

Propanamide Backbone Modifications

The propanamide structure is shared with several analogues, but side-chain variations significantly alter properties:

- 5-CA-2-HM-MCBX: A hydroxyl-methyl-substituted benzoic acid derivative with a methoxy-methylamino-oxoethyl group. Its polar substituents likely improve aqueous solubility compared to the target compound’s aromatic-thio group .

- 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide: Incorporates ferrocene (for redox activity) and nitro-CF3 groups.

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in cancer treatment and anti-inflammatory processes. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is characterized by a propanamide backbone with a dimethylamino group and a phenylthio moiety. This unique configuration is believed to contribute to its biological activity, particularly in inhibiting specific protein interactions and pathways involved in cell survival and inflammation.

-

Inhibition of Bcl-2 Family Proteins :

- The compound has been identified as a potent inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By binding to these proteins, it promotes apoptosis in cancer cells, thereby inhibiting tumor growth. Studies have reported IC50 values in the nanomolar range, indicating high potency against these targets .

-

Anti-inflammatory Activity :

- Research indicates that N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide exhibits significant anti-inflammatory effects by modulating the NLRP3 inflammasome pathway. It has been shown to inhibit the interaction between NLRP3 and ASC, leading to reduced IL-1β production, which is crucial in inflammatory responses .

Biological Activity Data

The following table summarizes key biological activity data related to the compound:

Case Study 1: Cancer Treatment

In a preclinical study evaluating the efficacy of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide on various cancer cell lines, researchers observed significant reductions in cell viability at concentrations corresponding to its IC50 values against Bcl-2 family proteins. The compound demonstrated enhanced apoptosis compared to control treatments, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Diseases

Another study focused on the compound's role in inflammatory bowel disease (IBD), where it was shown to effectively inhibit the NLRP3 inflammasome activation. This inhibition correlated with decreased levels of pro-inflammatory cytokines in vitro and improved clinical outcomes in animal models of IBD. These findings support further exploration into its therapeutic applications for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.